4-Amino-2-pteridinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3H-pteridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-4-3-5(9-2-1-8-3)11-6(12)10-4/h1-2H,(H3,7,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLMCRLXTUAWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030814 | |
| Record name | 4-Amino-2(1H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22005-65-8 | |
| Record name | 4-Amino-2(1H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Characteristics of 4 Amino 2 Pteridinol
IUPAC and Common Academic Nomenclature for 2-Amino-4-Hydroxypteridine
The compound 4-Amino-2-pteridinol is a heterocyclic compound based on a pteridine (B1203161) ring system, which is composed of fused pyrazine (B50134) and pyrimidine (B1678525) rings. nih.gov This fundamental structure features an amino group at position 2 and a hydroxyl group at position 4. nih.gov Due to tautomerism, the hydroxyl group readily interconverts with a keto group, leading to various names for the same core structure. nih.govnih.gov
The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for the most stable keto tautomer is 2-amino-3H-pteridin-4-one . nih.gov However, it is widely known in academic literature by several common names, including Pterin (B48896), 2-Amino-4-hydroxypteridine, and 2-Amino-4-pteridinol. nih.govwikipedia.org The name "pterin" itself was first derived from the Greek word pteron (wing), as these compounds were initially discovered in the pigments of butterfly wings. wikipedia.org
Below is a table summarizing the various nomenclature for this compound.
| Nomenclature Type | Name |
| IUPAC Name | 2-amino-3H-pteridin-4-one nih.gov |
| Common Names | Pterin nih.govwikipedia.org |
| 2-Amino-4-hydroxypteridine nih.govwikipedia.org | |
| 2-Amino-4-pteridinol wikipedia.org | |
| Pteridoxamine nih.govwikipedia.org | |
| 4-Oxopterin nih.govwikipedia.org | |
| 2-Amino-4-pteridone nih.govwikipedia.org | |
| 2-Amino-4-oxopteridine wikipedia.org |
Tautomeric Equilibria within Pterin Systems and their Structural Implications
Pterin systems, including this compound, exhibit extensive tautomerism in aqueous solutions, extending beyond simple keto-enol tautomerism. nih.govwikipedia.org Tautomers are structural isomers that readily interconvert, differing in the location of protons and electrons. This dynamic equilibrium has significant implications for the molecule's chemical reactivity, hydrogen-bonding patterns, and interactions with biological macromolecules. researchgate.net
The primary tautomeric equilibria in pterin involve both lactam-lactim and amino-imino forms:
Lactam-Lactim Tautomerism : This involves the interconversion between a keto form (lactam) and an enol form (lactim). In the case of this compound, the proton can reside on a nitrogen atom within the pyrimidine ring (lactam form) or on the exocyclic oxygen atom (lactim form). cinz.nz The keto-enol equilibrium predominantly favors the keto form, which is designated as 2-amino-4(3H)-pteridone. nih.gov
Amino-Imino Tautomerism : This equilibrium involves the amino group at position 2, which can exist as either an amino (-NH2) or an imino (=NH) form.
Computational studies have shown that in addition to the well-known lactam and lactim forms, other neutral tautomers can exist with relatively low energy differences, suggesting they may play a role in chemical and biological systems. researchgate.netmdpi.com For the unsubstituted pterin, at least five tautomers are commonly cited, and for substituted pterins like 6-methylpterin, theoretical calculations predict seven tautomers to be significant in solution. wikipedia.org The different tautomeric states of the molecule alter its shape, functional groups, and surface properties, which can influence how it binds to enzyme active sites. researchgate.net
Structural Relationship to Key Pterin Cofactors and Metabolites, including Tetrahydrobiopterin (B1682763)
The this compound (pterin) structure is the foundational core for a class of biologically vital molecules known as pterin cofactors. wikipedia.org These derivatives are distinguished by the nature of substituents on the pteridine ring and the oxidation state of the pyrazine ring. cinz.nznih.gov
Key Structural Modifications:
Substitution at Position 6 : Many biologically active pterins are substituted at the C6 position of the pteridine ring. For example, folic acid (vitamin B9) is a conjugated pterin that contains a p-aminobenzoic acid connected to a methyl group at this position, which is then conjugated with one or more glutamate residues. nih.gov
Oxidation State : Pterins can exist in different redox states based on the level of hydrogenation of the pyrazine ring. cinz.nz
Oxidized Form : The basic pterin ring system.
Dihydro Form : Partially reduced, for example, 7,8-dihydropterins.
Tetrahydro Form : Fully reduced, such as 5,6,7,8-tetrahydropterins. wikipedia.org
Relationship to Tetrahydrobiopterin (BH4):
Tetrahydrobiopterin (BH4) is a crucial unconjugated pterin cofactor in vertebrates. wikipedia.orgnih.gov Its structure consists of the pterin core with two key modifications:
A dihydroxypropyl side chain attached to the C6 position. wikipedia.org
The pyrazine ring is fully reduced to the tetrahydro form (5,6,7,8-tetrahydro). cinz.nz
This reduced state is essential for its biological function as a cofactor for several enzymes, including aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters and nitric oxide synthases. wikipedia.orgmdpi.com The biosynthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through several enzymatic steps to produce the active cofactor. wikipedia.orgportlandpress.com
Other important pterin-based cofactors include molybdopterin , which is unique in that it has a pyran ring fused to the pterin system and coordinates molybdenum or tungsten, forming essential components of numerous redox enzymes. nih.govnih.gov
Biosynthetic Pathways and Metabolic Interconversions of Pterins
De Novo Biosynthesis from Guanosine (B1672433) Triphosphate (GTP)
The de novo pathway is the primary route for the synthesis of pterins, initiating from the purine (B94841) nucleotide GTP. nih.govnih.gov This pathway is responsible for producing vital pterin (B48896) derivatives, including tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases. portlandpress.comsandiego.edu
The first and rate-limiting step in the de novo biosynthesis of pterins is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH). wikipedia.orgacs.org This enzyme facilitates the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. sandiego.eduresearchgate.net This reaction involves a complex rearrangement of the GTP molecule, including the opening of the imidazole (B134444) ring and the subsequent formation of the pyrazine (B50134) ring characteristic of the pterin structure. researchgate.net The activity of GTPCH is a major regulatory point in the entire pterin biosynthetic pathway. portlandpress.com
Following the initial conversion by GTPCH, the synthesis of BH4 proceeds through a series of enzymatic reactions. 6-pyruvoyltetrahydropterin synthase (PTPS) catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. sandiego.eduresearchgate.net Subsequently, sepiapterin (B94604) reductase (SPR) carries out the final two-step reduction of 6-pyruvoyltetrahydropterin to form BH4. portlandpress.commedlineplus.gov SPR is a key enzyme in this pathway, and its activity is crucial for maintaining adequate levels of BH4. researchgate.netbu.edu The regeneration of BH4 after its use as a cofactor involves another important enzyme, pterin-4-alpha-carbinolamine dehydratase (PCD), which converts pterin-4a-carbinolamine to quinonoid dihydrobiopterin. sandiego.edumedlineplus.gov
| Enzyme | Substrate | Product | Pathway Step |
| GTP Cyclohydrolase I (GTPCH) | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | Initial and rate-limiting step in de novo synthesis |
| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin | Second step in de novo BH4 synthesis |
| Sepiapterin Reductase (SPR) | 6-Pyruvoyltetrahydropterin | Tetrahydrobiopterin (BH4) | Final reduction steps in de novo BH4 synthesis |
| Pterin-4-alpha-carbinolamine Dehydratase (PCD) | Pterin-4a-carbinolamine | Quinonoid dihydrobiopterin | BH4 recycling |
Salvage Pathways and Pterin Recycling Mechanisms
In addition to the de novo pathway, cells utilize salvage pathways to recycle and regenerate pterins. sandiego.edu These pathways are crucial for maintaining the cellular pool of active pterin cofactors. One significant salvage pathway involves the conversion of sepiapterin to BH4. nih.govnih.gov Sepiapterin can be reduced by sepiapterin reductase (SPR) to 7,8-dihydrobiopterin, which is then further reduced to BH4 by dihydrofolate reductase (DHFR). researchgate.netnih.gov This highlights the metabolic link between pterin and folate metabolism.
The recycling of BH4 after it has been oxidized during enzymatic reactions is also a critical process. When BH4 acts as a cofactor for aromatic amino acid hydroxylases, it is converted to pterin-4a-carbinolamine. sandiego.edu Pterin-4a-carbinolamine dehydratase (PCD) then converts this intermediate to quinonoid dihydrobiopterin. sandiego.edumdpi.com Finally, dihydropteridine reductase (DHPR) reduces quinonoid dihydrobiopterin back to BH4, completing the recycling loop. nih.gov
Enzymatic Regulation of Pterin Metabolism
The biosynthesis of pterins is tightly regulated to meet the cellular demands for these essential cofactors. The primary point of regulation is at the level of GTP cyclohydrolase I (GTPCH), the first enzyme in the de novo pathway. portlandpress.com The expression and activity of GTPCH can be modulated by various factors, including cytokines and hormones. portlandpress.comtaylorandfrancis.com For instance, pro-inflammatory cytokines can significantly up-regulate the expression of GTPCH. researchgate.net Feedback inhibition also plays a role, with BH4 itself being able to inhibit GTPCH activity through a feedback regulatory protein. sandiego.edu This intricate regulation ensures that the production of pterins is closely coordinated with cellular needs.
Interrelationship with Folate Metabolism and Dihydrofolic Acid Formation
Pterin and folate metabolism are interconnected in several ways. Both pathways utilize pteridine (B1203161) rings as a core structure. nih.gov A key enzymatic link is dihydrofolate reductase (DHFR), which is not only essential for folate metabolism but also participates in the pterin salvage pathway by reducing 7,8-dihydrobiopterin to tetrahydrobiopterin. researchgate.netnih.gov Dihydrofolic acid, a central molecule in folate metabolism, is structurally related to the pterins. wikipedia.org The synthesis of dihydrofolic acid involves the enzymatic condensation of a pteridine precursor with para-aminobenzoic acid (pABA). wikipedia.org This shared enzymatic machinery and structural similarity underscore the close metabolic relationship between these two classes of essential biomolecules.
| Shared Component | Role in Pterin Metabolism | Role in Folate Metabolism |
| Pteridine Ring | Core structure of pterins like biopterin (B10759762) and neopterin (B1670844). | Core structure of folates. |
| Dihydrofolate Reductase (DHFR) | Reduces 7,8-dihydrobiopterin to tetrahydrobiopterin in the salvage pathway. | Reduces dihydrofolate to tetrahydrofolate, a key step in producing active folate coenzymes. |
Pathways Involving Molybdopterin Biosynthesis
Molybdopterin is a distinct pterin derivative that is essential for the function of a class of enzymes known as molybdoenzymes. wikipedia.org The biosynthesis of molybdopterin also begins with Guanosine Triphosphate (GTP). nih.gov The initial steps involve the conversion of GTP to a cyclic pyranopterin monophosphate (cPMP). wikipedia.orgnih.gov This transformation is catalyzed by the enzymes MoaA and MoaC. nih.gov Subsequent enzymatic steps lead to the formation of molybdopterin, which then chelates molybdenum to form the molybdenum cofactor (Moco). wikipedia.orgwikipedia.org This cofactor is crucial for the catalytic activity of enzymes such as sulfite (B76179) oxidase and xanthine (B1682287) oxidase. mdpi.com
Biochemical Functions and Molecular Interactions of Pterins
Pterin (B48896) Cofactor Roles in Hydroxylation Reactions
The fully reduced form of biopterin (B10759762), tetrahydrobiopterin (B1682763) (H4biopterin), is a vital redox cofactor for aromatic amino acid hydroxylases. nih.gov Pterins are involved in a range of biological functions, from pigmentation to serving as cofactors in one-carbon transfer and redox reactions. nih.gov
Catalytic Mechanisms of Aromatic Amino Acid Hydroxylases (Phenylalanine Hydroxylase, Tyrosine Hydroxylase, Tryptophan Hydroxylase)
The family of biopterin-dependent aromatic amino acid hydroxylases includes phenylalanine 4-hydroxylase, tyrosine 3-hydroxylase, and tryptophan 5-hydroxylase. wikipedia.org These enzymes are responsible for the hydroxylation of L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. wikipedia.org Each of these enzymes contains iron and utilizes tetrahydrobiopterin (BH4) to catalyze the hydroxylation of aromatic amino acids. wikipedia.org
In the catalytic cycle of these hydroxylases, tetrahydrobiopterin has two primary functions. nih.gov Firstly, it reduces ferric (Fe3+) iron to ferrous (Fe2+) iron in the enzyme's resting state. Secondly, it acts as the initial reductant for dioxygen. nih.gov The reaction mechanism involves the formation of a Fe(IV)=O intermediate, which is the species responsible for hydroxylating the amino acid substrate. nih.gov This process involves the rupture of the O-O bond and a two-electron oxidation of the pterin cofactor. nih.gov
Table 1: Aromatic Amino Acid Hydroxylases and their Functions
| Enzyme | Substrate | Product | Metabolic Pathway |
| Phenylalanine Hydroxylase | L-Phenylalanine | L-Tyrosine | Phenylalanine catabolism |
| Tyrosine Hydroxylase | L-Tyrosine | L-DOPA | Catecholamine biosynthesis |
| Tryptophan Hydroxylase | L-Tryptophan | 5-Hydroxy-L-tryptophan | Serotonin biosynthesis |
Involvement in Alkylglycerol Monooxygenase Activity
Alkylglycerol monooxygenase (AGMO) is a tetrahydrobiopterin-dependent enzyme that catalyzes the cleavage of the ether bond in alkylglycerols and lyso-alkylglycerol phospholipids. nih.govwikipedia.org This enzyme is crucial for the breakdown of ether lipids. uniprot.org Similar to aromatic amino acid hydroxylases, AGMO requires tetrahydrobiopterin as a cofactor for its catalytic activity. wikipedia.org
The reaction catalyzed by AGMO involves the hydroxylation of the alkylglycerol substrate, which leads to the formation of an unstable hemiacetal. nih.gov This intermediate then spontaneously rearranges to a fatty aldehyde and a glycerol derivative. nih.gov The tetrahydrobiopterin cofactor is oxidized to 6,7-[8H]-dihydrobiopterin during this process. nih.gov Unlike the aromatic amino acid hydroxylases that utilize a single non-heme iron, and nitric oxide synthases that use a heme iron, AGMO is thought to utilize a di-iron center for catalysis. nih.gov
Pterins in Nitric Oxide Synthase (NOS) Function
Tetrahydrobiopterin is also an essential cofactor for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine. nih.gov
Tetrahydrobiopterin as a Cofactor in Nitric Oxide Production
In the catalytic cycle of NOS, tetrahydrobiopterin plays a unique role compared to its function in other enzymes. It forms a radical species that is subsequently reduced, allowing it to be regenerated after each cycle of NO synthesis. nih.gov During NO production, tetrahydrobiopterin donates an electron to facilitate the conversion of L-arginine to NO and citrulline. nih.gov Insufficient levels of tetrahydrobiopterin can lead to "eNOS uncoupling," where the enzyme produces superoxide instead of NO. ahajournals.org
Insights into 4-Amino-Tetrahydropterin as an NOS Inhibitor
The 4-amino substituted analog of tetrahydrobiopterin, known as 4-amino-tetrahydrobiopterin (4-ABH4) or ronopterin, has been identified as a potent inhibitor of nitric oxide synthase. nih.govwikipedia.org A series of novel 4-amino pteridine (B1203161) derivatives have been developed to target the neuronal isoform of nitric oxide synthase (nNOS). nih.gov Studies have shown that bulky substituents at the 6-position of the 4-amino-5,6,7,8-tetrahydropteridine structure can significantly increase their inhibitory potency, likely due to hydrophobic interactions within the enzyme's active site. nih.gov Chemical modifications of the 4-amino group, along with arylation at the 6-position of the aromatic 2,4-diamino pteridine, have also resulted in potent NOS inhibitors. nih.gov
Table 2: Inhibition of Neuronal Nitric Oxide Synthase by 4-Amino Pteridine Derivatives
| Compound Modification | Effect on Inhibitory Potency |
| Bulky substituents at 6-position of 4-amino-5,6,7,8-tetrahydropteridines | Markedly increased |
| Dialkyl/diaralkylation of 4-amino substituent with 6-arylation of aromatic 2,4-diamino pteridine | Potent and efficacious inhibitors |
Interactions with Dihydrofolate Reductase (DHFR) by Pterin Analogs
Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. patsnap.com Tetrahydrofolate is essential for the synthesis of nucleic acids and amino acids. nih.gov Due to its critical role in cell proliferation, DHFR is a common target for chemotherapy. nih.gov
Pterin analogs, which are structurally similar to the pteridine core of folic acid, can act as inhibitors of DHFR. wikipedia.org For instance, aminopterin and methotrexate are potent inhibitors of DHFR. nih.gov The inhibition of DHFR by these analogs disrupts the folate pathway, leading to a deficiency in the precursors required for DNA synthesis. patsnap.com Some 2,4-diaminopteridine-based compounds have been investigated as precursors for the de novo synthesis of antifolates, which could serve as a novel class of antimalarial agents by targeting the parasite's DHFR. nih.gov
Pterin Participation in Redox Cycles and Free Radical Formation
Pterins are central to numerous biological redox reactions, acting as carriers of electrons. mdpi.com Their ability to cycle between different oxidation states is fundamental to their function. mdpi.com Tetrahydrobiopterin (BH4), a well-studied pterin, is a crucial cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS). royalsocietypublishing.orgportlandpress.com In these enzymatic reactions, pterins donate electrons, often one at a time, facilitating complex chemical transformations. nih.govmdpi.com This participation in single-electron transfer processes inherently links pterin chemistry to the formation of free radicals. nih.gov All classes of pterins, including tetrahydropterins, dihydropterins, and fully oxidized pterins, can engage in radical-mediated reactions, acting as either pro-oxidants or antioxidants depending on the specific chemical environment. nih.govmdpi.comresearchgate.net
Pterin radical species can be generated through both enzymatic and non-enzymatic pathways. nih.govmdpi.com Enzymatically, the one-electron oxidation of a tetrahydropterin cofactor, such as BH4 during nitric oxide synthesis, produces a pterin radical. nih.govmdpi.com For instance, in the catalytic cycle of nitric oxide synthase (NOS), BH4 donates an electron to the heme center, forming a transient pterin radical intermediate, which is essential for normal nitric oxide (NO) production. nih.govnih.gov
Non-enzymatic formation can occur through processes like autoxidation in the presence of molecular oxygen or through photo-oxidation. nih.gov Triplet excited state pterins, formed upon UV-A irradiation, can react with ground-state pterins to generate reactive cationic and anionic radicals. mdpi.comresearchgate.net These pterin radical anions can then react with molecular oxygen to produce superoxide anion radicals. mdpi.com The reactivity of these pterin radicals is diverse; they can act as reducing agents, scavenge other free radicals, or promote Fenton chemistry in the presence of transition metal ions. nih.gov For example, the trihydropterin radical can undergo disproportionation to yield tetrahydro- and dihydropterin species. nih.gov
| Pterin Radical Species | Generation Mechanism | Key Reactivity | Biological Context |
|---|---|---|---|
| Tetrahydrobiopterin radical (H3Bip• / H4Bip•+) | Enzymatic (one-electron oxidation by NOS) | Electron donor in the NOS catalytic cycle. nih.govmdpi.com | Nitric oxide (NO) synthesis. nih.gov |
| Trihydropterin radical | Reaction of H4pterins with Cu(II) salts. nih.gov | Undergoes disproportionation to H4- and H2-pterin. nih.gov | Interaction with transition metals. |
| Anionic pterin radical (Pt•−) | Photoinduced electron transfer from an electron donor to a triplet state pterin. mdpi.com | Reacts with O2 to form superoxide (O2•−). mdpi.com | Photobiological processes, potential for oxidative stress. researchgate.net |
| Cationic pterin radical | Reaction between a triplet state pterin and a ground-state pterin. mdpi.com | Participates in photoinduced redox reactions. nih.gov | Photochemistry of pterins. |
Electron transfer is a cornerstone of pterin biochemical function. nih.gov Pterin molecules are highly active in electron transfer processes, which often involve the participation of their free radical forms. nih.gov The fully reduced tetrahydropterins are potent reducing agents that can donate electrons in enzymatic reactions. nih.gov
A primary example is the role of tetrahydrobiopterin (BH4) in nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. nih.govpnas.org In NOS, BH4 facilitates electron transfer to the heme iron, enabling the activation of molecular oxygen required for the oxidation of L-arginine to produce NO. mdpi.comnih.gov Similarly, in pterin-dependent hydroxylases, which are crucial for neurotransmitter biosynthesis, the pterin cofactor enables facile electron transfer to a nonheme iron center to promote the rapid reduction of oxygen. pnas.orgnih.gov Computational studies predict that the direct coordination of the pterin's carbonyl group to the Fe(II) active site provides an efficient orbital pathway for this electron transfer, significantly lowering the activation energy barrier for oxygen activation. pnas.orgnih.gov
Pterins can also participate in photoinduced electron transfer. researchgate.net Upon excitation, typically by UV-A light, pterins can form a triplet excited state which is capable of acting as an electron acceptor, initiating electron transfer from various donor molecules. mdpi.comresearchgate.net This process can lead to the generation of reactive oxygen species like superoxide and hydrogen peroxide. researchgate.net
| Process | Pterin Role | Mechanism | Significance |
|---|---|---|---|
| Nitric Oxide Synthesis | Electron Donor (BH4) | BH4 donates an electron to the NOS heme center, forming a pterin radical. mdpi.com | Essential for the production of the signaling molecule NO. nih.gov |
| Aromatic Amino Acid Hydroxylation | Electron Donor (BH4) | Direct coordination of pterin to the Fe(II) center facilitates electron transfer for O2 activation. pnas.orgnih.gov | Biosynthesis of neurotransmitters like dopamine and serotonin. royalsocietypublishing.org |
| Photoinduced Oxidation | Photosensitizer | Triplet excited state pterin accepts an electron from a donor molecule, forming a pterin radical anion. mdpi.comresearchgate.net | Generation of reactive oxygen species (ROS). researchgate.net |
| Molybdenum Cofactor Chemistry | Redox-active ligand | The pterin moiety of molybdopterin coordinates molybdenum and facilitates redox reactions. mdpi.com | Catalysis in enzymes involved in carbon, sulfur, and nitrogen metabolism. |
Pterins in Broader Cellular Signaling and Metabolic Regulation
Beyond their direct role as enzymatic cofactors, pterins and their metabolic pathways are deeply integrated into cellular signaling and metabolic regulation. royalsocietypublishing.orgnih.gov The availability and redox state of pterins, particularly BH4, can dictate the functional outcome of key enzymes and signaling pathways. mdpi.comresearchgate.net
One of the most significant roles is in the regulation of nitric oxide (NO) signaling. nih.govmdpi.com The homeostasis of BH4 is critical for the function of nitric oxide synthase (NOS) enzymes. mdpi.com When BH4 levels are sufficient, NOS produces NO, a vital signaling molecule in vasodilation, neurotransmission, and immune responses. royalsocietypublishing.orgportlandpress.com However, if BH4 is limited or becomes oxidized, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, contributing to oxidative stress and endothelial dysfunction. portlandpress.comresearchgate.net Certain pterins, such as 4-amino-H4-pterin, have been found to act as inhibitors of NOS. nih.gov Additionally, the pterin cofactor itself can be a site of modification; for example, a nitrosated pterin (N-NO-pterin) has been identified in the iNOS crystal structure, suggesting a role in regulating enzyme activity or transferring NO to other molecules. nih.gov
Pterin metabolism is also intrinsically linked to the synthesis of monoamine neurotransmitters, including dopamine and serotonin, as BH4 is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase. royalsocietypublishing.orgportlandpress.com Therefore, the regulation of BH4 synthesis is crucial for proper neurological function. portlandpress.com The biosynthesis of pterins begins with guanosine (B1672433) triphosphate (GTP), and its rate is controlled by the enzyme GTP cyclohydrolase I, which is regulated by various hormones and cytokines. portlandpress.comnih.gov
Furthermore, oxidized pterins like neopterin (B1670844) are used as clinical biomarkers for cellular immune activation, inflammation, and oxidative stress. mdpi.com Elevated levels of neopterin indicate the activation of the de novo pterin biosynthesis pathway, often in response to inflammatory stimuli like interferon-gamma. nih.gov This highlights the role of pterin metabolism as a reporter system for the state of cellular activity and stress. The interplay between pterin synthesis, regeneration, and degradation pathways forms a complex regulatory network that influences everything from cardiovascular health to immune response and pigmentation. royalsocietypublishing.orgresearchgate.netnih.gov
| Pterin/Derivative | Regulatory Function | Pathway/System Affected | Mechanism of Action |
|---|---|---|---|
| Tetrahydrobiopterin (BH4) | Regulates NOS coupling/uncoupling. researchgate.net | Nitric Oxide (NO) Signaling | Acts as an essential electron-donating cofactor for NOS; its deficiency leads to superoxide production. mdpi.comresearchgate.net |
| Tetrahydrobiopterin (BH4) | Cofactor for neurotransmitter synthesis. royalsocietypublishing.org | Nervous System Signaling | Required for tyrosine hydroxylase and tryptophan hydroxylase activity. portlandpress.com |
| Neopterin | Biomarker of immune activation. mdpi.com | Immune Response | Produced by macrophages upon stimulation with interferon-gamma; levels reflect cellular immune status. nih.gov |
| 4-Amino-H4-pterin | Inhibitor of NOS. nih.gov | Nitric Oxide (NO) Signaling | Inhibits NOS activity, potentially by competing with the natural cofactor BH4. nih.govnih.gov |
| N-NO-pterin | Potential NO donor/regulator. nih.gov | Nitric Oxide (NO) Signaling | Formation on the pterin cofactor within NOS may regulate activity or facilitate NO transfer. nih.gov |
Synthetic Methodologies and Chemical Derivatization of Pteridines
Strategies for the Construction of the Pteridine (B1203161) Core
The synthesis of the pteridine core, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, can be approached in two primary ways: by constructing the pyrazine ring onto a pre-existing pyrimidine or by forming the pyrimidine ring on a pyrazine precursor. The former is more common due to the wider availability of pyrimidine starting materials.
Condensation reactions are a widely employed and versatile method for the synthesis of the pteridine nucleus. These reactions typically involve the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound or its equivalent. Several named reactions fall under this category, each offering specific advantages in terms of regioselectivity and substrate scope.
Gabriel-Isay Condensation: This is a popular and classical method for pterin (B48896) synthesis, involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. The reaction proceeds through the formation of a dihydropteridine intermediate, which is subsequently oxidized to the aromatic pteridine. The reaction of 2,4,5,6-tetraaminopyrimidine (B94255) hydrochloride with dihydroxyacetone in the presence of air and water at a controlled pH is an example of this type of condensation leading to the formation of a hydroxymethylpteridine derivative. google.com The regioselectivity of the Gabriel-Isay condensation can be influenced by the nature of the substituents on both the pyrimidine and the dicarbonyl compound, as well as the reaction conditions.
Timmis Synthesis: This method offers a regioselective route to pteridines by condensing a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, ester, or nitrile. The reaction is typically carried out in the presence of a base. This approach avoids the formation of isomeric mixtures that can sometimes occur with the Gabriel-Isay synthesis when using unsymmetrical dicarbonyl compounds.
Polonovski-Boon Synthesis: This reaction involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino ketone. The resulting intermediate undergoes reductive cyclization to afford a dihydropteridine, which can then be oxidized to the corresponding pteridine.
The choice of condensation reaction depends on the desired substitution pattern of the final pteridine product and the availability of the starting materials.
Ring annulation, the formation of a new ring onto an existing one, provides another strategic approach to pteridine synthesis. This can involve the construction of the pyrazine ring onto a pyrimidine precursor through various cyclization strategies. For instance, intramolecular cyclization of suitably functionalized pyrimidines can lead to the formation of the pteridine ring system. These methods can offer good control over the regiochemistry of the final product.
Targeted Synthesis of 4-Amino-2-Pteridinol and its Analogs
The synthesis of this compound, which can also be named 2-amino-4-hydroxypteridine, can be achieved through the condensation of appropriate pyrimidine precursors with a two-carbon unit. A plausible and efficient route involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal. This reaction follows the principles of the Gabriel-Isay condensation.
A general representation of this synthetic approach is outlined below:
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,4,5-Triamino-6-hydroxypyrimidine | Glyoxal, mild acid or base catalyst | This compound |
The synthesis of analogs of this compound can be achieved by utilizing substituted 1,2-dicarbonyl compounds in the condensation step. For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with dihydroxyacetone can yield 2,4-diamino-6-hydroxymethylpteridine, a structurally related compound. google.comgoogle.com The pH of the reaction is a critical parameter to control the isomeric ratio of the products, with a lower pH (around 3.0-5.5) favoring the formation of the 6-substituted isomer. google.comgoogle.com
Chemical Modifications and Structure-Activity Relationship (SAR) Studies of Pterin Derivatives
The biological activity of pterin derivatives can be significantly modulated by chemical modifications to the pteridine core. These modifications are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity.
For pterin derivatives, key positions for modification include the C6 and C7 positions of the pyrazine ring, as well as the amino group at C2 and the hydroxyl group at C4. SAR studies on 2,4-diaminopteridine-based compounds have shown that these molecules can serve as precursors for the de novo synthesis of antifolates within target organisms like Plasmodium falciparum. nih.gov For example, 2,4-diamino-6-hydroxymethyl-pteridine can be converted into aminopterin, a potent inhibitor of dihydrofolate reductase. nih.gov
The development of inhibitors targeting the pterin binding site of enzymes like dihydropteroate (B1496061) synthase (DHPS) has provided valuable SAR insights. nih.gov Structural studies of these pterin-based inhibitors have identified key binding elements and have been used to generate pharmacophore maps to guide the design of next-generation inhibitors. nih.gov These studies highlight the importance of the 2,4-diamino substitution pattern for binding to the pterin pocket of DHPS.
Table 2: Key Structural Features and Their Impact on the Activity of Pterin Derivatives
| Structural Feature/Modification | Position | Impact on Biological Activity |
| Amino Group | C2 | Often crucial for hydrogen bonding interactions with target enzymes. |
| Hydroxyl/Amino Group | C4 | Can influence tautomeric forms and hydrogen bonding potential. |
| Substituents | C6/C7 | Can modulate solubility, steric interactions, and metabolic stability. |
Computational and Theoretical Investigations of Pterin Molecular Structure
Quantum Chemical Calculations of Electronic Properties of Pterins
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic landscape of pterins. These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the stability of various tautomeric forms.
Molecular Orbital Analysis and Electron Density Distribution
Studies utilizing ab initio quantum chemical computations, such as Hartree-Fock and DFT methods with various basis sets (e.g., 6-31g**, B3LYP/6-31+G(d,p)), have provided detailed insights into the electronic properties of pterin (B48896) and its reduced forms (7,8-dihydropterin and 5,6,7,8-tetrahydropterin) researchgate.netresearchgate.netmdpi.com. These calculations reveal significant changes in electronic properties across different oxidation states. Analysis of electronic charge density functions and electrostatic potential distributions illustrates the distribution of electron density within the pterin molecule, highlighting areas of high and low electron density, which are crucial for understanding molecular interactions researchgate.netresearchgate.net. Molecular orbital (MO) analyses, including HOMO-LUMO gap calculations, reveal the frontier molecular orbitals and their spatial distribution, offering insights into the molecule's reactivity and spectroscopic properties derpharmachemica.comresearchgate.netnsf.gov. For instance, studies have examined the electron density at specific nitrogen atoms and the interaction of their lone pairs with the π-electron system, contributing to a deeper understanding of the aromatic character and reactivity of the pteridine (B1203161) ring researchgate.net.
Tautomer Stability and Interconversion Modeling
Pterins are known to exhibit significant tautomerism, existing in multiple forms that differ in the position of protons and double bonds acs.orgresearchgate.netorientjchem.orgwikipedia.org. Quantum chemical calculations have been employed to model the relative stability of these tautomers, such as the lactam and lactim forms. For pterin itself, the lactam form (2-amino-4(3H)-pteridone) is generally found to be more stable orientjchem.orgwikipedia.orgnih.govmdpi.com. Studies have investigated the proton transfer reactions between tautomeric forms, both in the gas phase and in aqueous solution, often using methods like MP2/aug-cc-pVDZ acs.orgusp.br. These calculations reveal that the acid form of pterin is more stable in water at neutral pH usp.br. Furthermore, the inclusion of solvent effects, such as water-assisted mechanisms and bulk solvation models, has been shown to significantly influence tautomer stability and reaction barriers, with free energy calculations providing pKa values that agree well with experimental data acs.orgusp.br. For dihydropterins, computational studies suggest that various forms, including 7,8-, 5,6-, 6,7-, and para-quinonoid forms, can be nearly isoenergetic, implying facile interconversion nih.gov.
Molecular Modeling of Pterin-Enzyme Binding Interactions
Molecular modeling techniques are vital for understanding how pterins interact with enzymes, particularly in their roles as cofactors. These methods help elucidate binding mechanisms and conformational preferences.
Ligand Binding Mechanisms to Pterin-Dependent Enzymes
Computational approaches, including molecular docking and molecular dynamics simulations, are used to predict the binding poses, strengths, and affinities of pterin derivatives to their target enzymes researchgate.net. For instance, studies have explored the binding of pterin tautomers to dihydrofolate reductase (DHFR) to understand their role as potential drug targets acs.org. Modeling has also been applied to understand the interactions of pterins with the molybdenum cofactor (Moco) in various molybdoenzymes, investigating the interconversion between tricyclic pyranopterin dithiolene and bicyclic pterin-dithiolene forms, which is hypothesized to be crucial for catalytic mechanisms nih.govnih.gov. These studies analyze equilibrium constants, enthalpy, entropy, and free energy values for these interconversions, often revealing solvent-dependent preferences for specific tautomeric forms nih.gov.
Conformational Analysis of Pterin Cofactors
The conformational flexibility of pterin cofactors, such as tetrahydrobiopterin (B1682763) (H4Bip), is critical for their biological activity. Computational studies, including ab initio calculations and molecular dynamics simulations, have been used to determine the preferred conformations of these molecules mdpi.com. For H4Bip, axial conformations have been found to be more stable than equatorial ones, stabilized by intramolecular hydrogen bonds mdpi.com. Differences in conformational properties have been investigated to explain variations in biological activity, although in some cases, similar conformational preferences were observed for both active and inactive analogues, suggesting other factors are at play mdpi.com.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Computational methods play a significant role in predicting the structure-activity relationships (SAR) of pteridine derivatives, aiding in the design of novel compounds with specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies and other computational approaches are employed to correlate structural features with biological activity. For example, studies on pteridine-7(8H)-one derivatives have identified structural modifications that enhance potency and selectivity as inhibitors of Bruton's tyrosine kinase (BTK) acs.org. These studies involve analyzing the influence of linker groups between the pteridine scaffold and other molecular fragments on enzyme inhibitory activity. Computational analyses, including DFT calculations, are used to probe the electronic properties of these derivatives, correlating them with their observed biological effects acs.orgrsc.org. By understanding how variations in molecular structure affect electronic distribution, reactivity, and binding interactions, researchers can rationally design new pteridine-based compounds with desired pharmacological profiles, such as potential anticancer agents or enzyme inhibitors acs.orgacs.org.
Compound List:
4-Amino-2-pteridinol (Pterin)
Pteridine
Dihydropterin
Tetrahydropterin
Tetrahydrobiopterin (H4Bip)
Molybdopterin (MPT)
Folic acid
Folates
Lumazine
Pteridine-7(8H)-one
6-methylpterin
5,6,7,8-tetrahydropterin
Pyranopterin
Advanced Analytical Techniques in Pterin Research
Spectroscopic Characterization for Structural Elucidation and Detection
Mass Spectrometry for Identification and Quantification of Pterins and Metabolites
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC), has become indispensable for the identification and quantification of pteridines and their metabolites in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, specificity, and throughput, making it a preferred method for pterin (B48896) analysis mdpi.comnih.govnih.govresearchgate.netnih.govcreative-proteomics.comnih.govthermofisher.com.
LC-MS/MS methods enable the simultaneous detection and quantification of various pterin compounds, such as tetrahydrobiopterin (B1682763) (BH₄), 7,8-dihydrobiopterin (BH₂), neopterin (B1670844), and sepiapterin (B94604), in biological fluids like cerebrospinal fluid (CSF) nih.govresearchgate.net. These techniques often employ stable isotope-labeled internal standards to ensure accurate quantification nih.govresearchgate.netkarger.comnih.gov. For instance, an LC-MS/MS method for CSF pterins demonstrated a 10-minute analysis time with a linear working range of 3 to 200 nmol/L and analytical imprecision below 14.4% for all metabolites nih.gov. The accuracy of such methods has been validated against alternative techniques, showing excellent correlation coefficients, such as r = 0.9646 for BH₄ and r = 0.9919 for neopterin when compared to HPLC with electrochemical and fluorescence detection nih.gov.
High-resolution mass spectrometry, such as quadrupole-time-of-flight (Q-TOF) MS, further enhances the ability to identify pteridine (B1203161) derivatives by providing accurate mass measurements mdpi.comnih.gov. A developed HPLC-Q-TOF MS method successfully quantified seven intracellular pteridines and monitored an additional 18, achieving high spiked recoveries (84.5-109.4%) and excellent reproducibility (2.1-5.4% RSD) nih.gov. Gas-liquid chromatography coupled with mass spectrometry (GLC-MS) has also been utilized for the identification of specific pteridine structures, such as 2-amino-4-hydroxy substituted pteridines nih.gov.
The inherent instability and susceptibility to oxidation of many pterins necessitate careful sample preparation, often involving the use of stabilizers like dithiothreitol (B142953) (DTT) and ascorbic acid to preserve their native oxidation states during analysis mdpi.comnih.govcreative-proteomics.com.
Table 1: Performance Metrics of LC-MS/MS Methods for Pterin Analysis
| Parameter | Value / Range | Reference |
| Analysis Time | 10 minutes | nih.gov |
| Working Range (CSF) | 3–200 nmol/L | nih.gov |
| Analytical Imprecision | < 14.4% (for all pterin metabolites) | nih.gov |
| BH₄ Accuracy (vs HPLC) | r = 0.9646 | nih.gov |
| Neopterin Accuracy (vs HPLC) | r = 0.9919 | nih.gov |
| Spiked Recoveries | 84.5–109.4% | nih.gov |
| Reproducibility (RSD) | 2.1–5.4% | nih.gov |
In Vitro Experimental Models for Pterin Metabolism and Interaction Studies
In vitro experimental models are essential for dissecting the complex metabolic pathways and interactions involving pteridines like 4-Amino-2-pteridinol. These controlled systems allow researchers to investigate substrate uptake, enzymatic transformations, and the generation of metabolites, providing insights into the biological roles and dysregulation of pteridine metabolism in various physiological and pathological conditions nih.govnih.govnih.gov.
Isolated Enzyme Assays for Kinetic Analysis
Isolated enzyme assays are fundamental for characterizing the biochemical properties of enzymes involved in pterin biosynthesis and metabolism. By purifying specific enzymes and studying their activity with defined substrates, researchers can determine kinetic parameters such as the Michaelis constant (K<0xE1><0xB5><0x98>) and maximum velocity (V<0xE1><0xB5><0x98><0xE2><0x82><0x90><0xE2><0x82><0x93>), which are crucial for understanding reaction rates and enzyme efficiency acs.orgnih.govacs.orgnih.govnih.govbwise.kroup.com.
Studies on GTP cyclohydrolase I, a key enzyme in the de novo synthesis of pteridines, have utilized stopped-flow kinetic analysis to elucidate its complex, multi-step reaction mechanism acs.orgnih.govacs.org. Another example is the pteridine reductase PruA, which has been characterized for its substrate specificity and kinetic parameters. PruA demonstrated maximal catalytic efficiency with dihydrobiopterin (H₂BPt) and also efficiently utilized dihydromonapterin (H₂MPt) and dihydroneopterin (H₂NPt) as substrates nih.gov. Kinetic parameters for PruA with H₂NPt were found to be similar to those observed with H₂MPt, indicating a degree of substrate flexibility nih.gov.
Enzyme assays for enzymes such as GTP cyclohydrolase I, 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SR) have been developed using various buffer systems, cofactors (e.g., NADPH), and substrates. These assays typically involve reaction incubation followed by product analysis using HPLC, often coupled with fluorescence detection or mass spectrometry after chemical oxidation nih.govbwise.kroup.com. For instance, in Nocardia sp. cell extracts, GTPCH I activity was measured at 77.5 pmol neopterin formed per hour per milligram of protein, and SR activity at 45.8 pmol biopterin (B10759762) formed per hour per milligram of protein nih.gov.
Table 2: Enzyme Activities in Nocardia sp. Cell Extracts
| Enzyme | Substrate / Product | Specific Activity (pmol/h/mg protein) | Reference |
| GTP Cyclohydrolase I | GTP → Neopterin | 77.5 | nih.gov |
| Sepiapterin Reductase (SR) | Sepiapterin → Biopterin | 45.8 | nih.gov |
Cell-Based Systems (e.g., Primary Hepatocytes, Immortalized Cell Lines) for Metabolic Fate Studies
Cell-based systems provide a more integrated environment to study the metabolic fate of pteridines, including their uptake, intracellular metabolism, and excretion.
Primary Hepatocytes: These cells are considered the gold standard for in vitro drug metabolism studies due to their high expression of hepatic enzymes and transporters, closely mimicking the in vivo liver environment nih.govnih.govlonzabio.jpdls.com. They are invaluable for assessing metabolic stability, identifying metabolites, and predicting drug-drug interactions nih.govlonzabio.jpdls.com. However, limitations include donor-to-donor variability and a finite lifespan in culture lonzabio.jpdls.com. Permeabilized hepatocytes offer a solution to study compounds with poor membrane permeability by allowing direct access to intracellular metabolic enzymes dls.comdls.com.
Immortalized Cell Lines: Cell lines, such as those derived from cancer tissues, offer a consistent and reproducible platform for metabolic studies nih.govoncotarget.comwikipedia.org. For example, the MCF10A progressive breast cancer cell line model was utilized to investigate pteridine metabolism. In this study, folic acid supplementation led to dose-dependent increases in extracellular pterin, 6-hydroxylumazine, xanthopterin, 6-hydroxymethylpterin, and 6-carboxypterin. Notably, pterin and 6-hydroxylumazine levels were positively correlated with tumorigenicity upon folate administration, suggesting a dysregulation of pteridine metabolism in cancer progression nih.gov. Studies on platelet lysates also revealed the presence of functional BH₄ synthesis, with biopterin identified as the major intraplatelet pteridine, while neopterin was undetectable ahajournals.org.
Table 3: Pteridine Levels in MCF10A Cell Model with Folic Acid Dosing
| Folic Acid Dose | Pterin Levels (Extracellular) | 6-Hydroxylumazine Levels (Extracellular) | Correlation with Tumorigenicity |
| 0 mg/L | Baseline | Baseline | N/A |
| 100 mg/L | Increased | Increased | Positive |
| 250 mg/L | Further Increased | Further Increased | Positive |
Advanced Organoid and Microphysiological Systems for Pathway Elucidation
More sophisticated in vitro models, such as organoids and microphysiological systems (MPS), are emerging as powerful tools for elucidating complex metabolic pathways and interactions with greater physiological relevance ub.ac.idresearchgate.net. Organoids are 3D multicellular structures that self-organize to mimic the architecture and function of organs, derived from stem cells or patient-derived cells researchgate.net. Microphysiological systems, often referred to as "organ-on-a-chip" technology, utilize microfluidic devices to replicate organ-specific microenvironments and physiological processes ub.ac.idresearchgate.net.
While specific studies detailing the application of these advanced systems to this compound metabolism were not detailed in the provided search results, their general utility in studying complex biological pathways, including metabolic processes and drug interactions within a more in vivo-like context, is well-established ub.ac.idresearchgate.net. These systems hold significant promise for future research aimed at unraveling the intricate pathways of pteridine metabolism and their roles in health and disease.
Emerging Research Applications and Future Perspectives for Pterin Compounds
Elucidation of Undiscovered Pterin-Dependent Biochemical Pathways
The intricate roles of pterins in cellular metabolism are continuously being uncovered, with ongoing research aimed at identifying previously unknown pterin-dependent biochemical pathways. Pterins primarily function as cofactors in a variety of enzymatic reactions, most notably as tetrahydropterins nih.govnih.gov. These reduced forms are essential for enzymes such as aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase nih.govnih.govmdpi.com. For instance, tetrahydrobiopterin (B1682763) (BH4) is a critical cofactor for the hydroxylation of aromatic amino acids, a process vital for neurotransmitter synthesis mdpi.commdpi.com.
The biosynthesis of pterins typically begins with guanosine (B1672433) triphosphate (GTP), catalyzed by GTP cyclohydrolase I chemeurope.comresearchgate.net. While many established pterin-mediated pathways are known, research is actively exploring their involvement in less understood areas, particularly within microbial systems. For example, pterin-dependent signaling pathways have been identified in bacteria, regulating processes like surface attachment and biofilm formation nih.gov. The precise functions of various pterin (B48896) structures, including those unique to bacteria, are still subjects of intense investigation, highlighting the potential for discovering novel metabolic roles and regulatory mechanisms researchgate.netresearcher.liferesearchgate.net.
Design and Application of Pterin Derivatives as Chemical Biology Tools
The inherent properties of the pterin scaffold, such as its photochemical activity and ability to act as a cofactor, make it an attractive base for designing chemical biology tools. Researchers are developing synthetic methodologies to create a wider array of 6-substituted pterin derivatives, overcoming challenges related to the insolubility and limited reactivity of the parent pterin structure mdpi.comresearchgate.net. These synthetic efforts aim to produce pterin analogs with tailored properties for specific research applications.
Pterin derivatives are being explored for their potential in various fields, including the development of novel pharmaceuticals and therapeutic agents mdpi.comontosight.ai. For example, pterin derivatives have been investigated as potential inhibitors of key enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) ontosight.airesearchgate.netacs.org. The ability to chemically modify the pterin structure allows for the fine-tuning of their interactions with biological targets, making them valuable probes for studying enzyme mechanisms and cellular processes nih.gov.
Investigation of Pterin Photoreactivity and Potential in Photoregulation Studies
Pterins possess significant photochemical properties that are being leveraged in studies of photoregulation and light sensing. It is understood that certain pterin compounds, particularly tetrahydropterins (H4pterins), can act as chromophores in UV photoreceptors, playing a role in phenomena such as phototaxis in microorganisms researchgate.netencyclopedia.pub. Research indicates that UV irradiation of H4pterins can directly influence enzymatic reactions by inducing electron donor activity nih.govnih.govmdpi.com.
The study of pterin photonics and their electronic structure is crucial for understanding their photoreceptor functions nih.govmdpi.com. Beyond light sensing, pterins are also being investigated for their potential as photosensitizers, which could have applications in photodynamic therapy or other light-activated biological processes nih.govmdpi.com. The interaction of pterins with light, including their absorption and emission properties, is an active area of research aimed at harnessing these characteristics for novel applications.
Development of Pterin-Based Biomarkers in Experimental Models (non-diagnostic)
Oxidized forms of pterins have been identified as potential biomarkers for various physiological and pathological states nih.govnih.gov. Their inherent fluorescence properties also make them amenable to detection and quantification, positioning them as valuable tools in experimental biomarker research nih.gov. Current investigations are exploring the utility of pterin compounds, such as isoxanthopterin, in experimental models to understand disease processes without direct diagnostic claims nih.gov.
The field of metabolomics, which globally quantifies metabolites, is instrumental in identifying and analyzing pterin-based biomarkers taylorandfrancis.com. These studies aim to correlate changes in pterin levels with specific cellular or physiological states in experimental setups, contributing to a deeper understanding of biochemical pathways affected by disease or experimental conditions taylorandfrancis.comnih.gov. The development of sensitive detection methods, including those utilizing metal nanostructures for spectroscopy, further enhances the ability to identify pterin biomarkers in experimental models mdpi.com.
Prospects for Targeted Pterin Analogs in Research on Enzyme Modulation
Pterins are indispensable cofactors for a multitude of enzymes, and their analogs are being developed as tools for modulating enzyme activity in research settings. Tetrahydrobiopterin (BH4), for example, is a vital cofactor for enzymes involved in the synthesis of aromatic amino acids mdpi.commdpi.com. Deficiencies in BH4 can lead to severe neurological disorders, underscoring the importance of understanding and modulating the enzymes that utilize it mdpi.com.
The design of targeted pterin analogs offers a promising avenue for enzyme modulation research. For instance, pterin-based compounds are being investigated as inhibitors for enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are crucial in folate metabolism and are targets in research for antiparasitic and anticancer therapies ontosight.airesearchgate.netacs.org. By selectively inhibiting or modulating these enzymes, researchers can gain insights into their physiological roles and explore potential therapeutic strategies in experimental models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
